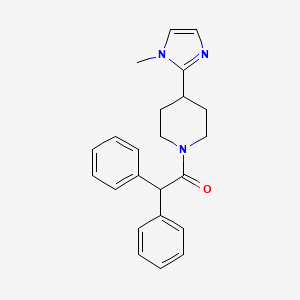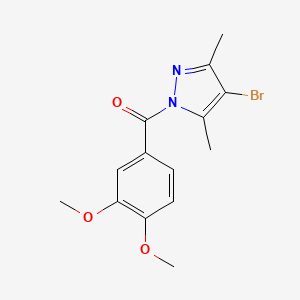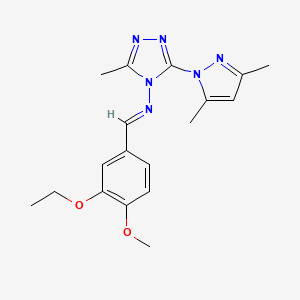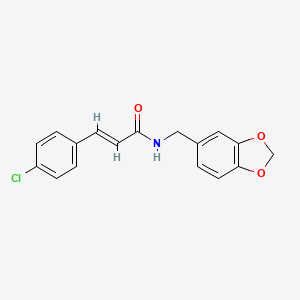![molecular formula C25H28N4O B5559828 2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)
2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline derivatives, including those with diazaspiro[4.5]decanone frameworks, are notable for their diverse pharmacological activities. These compounds often serve as key scaffolds in medicinal chemistry due to their biological relevance and potential for drug development.
Synthesis Analysis
The synthesis of related quinoxaline derivatives typically involves multi-step pathways, starting from simple anilines or nitroaniline compounds. For instance, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was synthesized via a pathway starting from 2-nitroaniline, demonstrating the complexity and versatility of these synthetic routes (Guillon et al., 2020).
Molecular Structure Analysis
The characterization of quinoxaline derivatives often involves a combination of spectroscopic techniques, including FT-IR, ^1H-NMR, ^13C-NMR, X-ray crystallography, and HRMS. These methods provide detailed insights into the molecular structure, confirming the presence of specific functional groups and the overall architecture of the molecule.
Chemical Reactions and Properties
Quinoxaline derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. For example, three-component reactions involving furan-2,3-diones, acetylenedicarboxylic acid dimethyl ester, and triphenylphosphine have been employed to synthesize complex quinoxaline structures, highlighting the versatility of these compounds in synthetic chemistry (Lisovenko et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound has been successfully synthesized and structurally characterized. An example is the synthesis of a related compound, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, achieved via a multi-step pathway from 2-nitroaniline. Its structure was characterized using various spectral analyses (Guillon et al., 2020).
Antihypertensive Activity
Certain derivatives of this compound class have been prepared and evaluated as antihypertensive agents. For example, derivatives substituted with different groups at the 8 position showed varying degrees of antihypertensive activity (Caroon et al., 1981).
Potential in Drug Development
The quinoxaline scaffold, to which this compound belongs, is of interest due to its unique physicochemical properties and the possibility of targeted modifications. Quinoxaline-based compounds have been studied extensively for their potential antibacterial, antimycobacterial, antifungal, and antiprotozoal properties, highlighting their relevance in drug development (Jampílek, 2014).
Anticancer Activity
Certain compounds in this family have demonstrated cytotoxic potential against human leukemia cell lines, suggesting potential applications in cancer treatment (Guillon et al., 2020).
Propiedades
IUPAC Name |
2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c30-24-17-25(19-29(24)14-6-9-20-7-2-1-3-8-20)12-15-28(16-13-25)23-18-26-21-10-4-5-11-22(21)27-23/h1-5,7-8,10-11,18H,6,9,12-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXAEXRPUYGPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)
![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)

![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)
![ethyl {[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]thio}acetate](/img/structure/B5559791.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)


![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)
![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)
